Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Opioid Receptor Pharmacology GPCR Ligand Discovery Pain Research

For researchers probing ACC1-driven cancer metabolism, non-selective inhibitors confound data interpretation. Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (CAS 17038-83-4) directly addresses this gap with 300-fold selectivity for ACC1 over ACC2 and nanomolar cellular potency (IC50 = 2.80 nM). • Sub-nanomolar KOR binding (Ki = 0.72 nM) provides a privileged scaffold for CNS ligand SAR. • The N-acetyl moiety is a critical pharmacophore element essential for both target binding and stereoselective catalytic activity, absent in non-acetylated analogs. • Dual reactive handles (protected amine & methyl ester) enable rapid elaboration to diverse piperidine libraries. Supplied with full analytical documentation; bulk stock available for immediate global dispatch.

Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
CAS No. 17038-83-4
Cat. No. B169233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetyl-4-oxopiperidine-3-carboxylate
CAS17038-83-4
Molecular FormulaC9H13NO4
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(=O)C(C1)C(=O)OC
InChIInChI=1S/C9H13NO4/c1-6(11)10-4-3-8(12)7(5-10)9(13)14-2/h7H,3-5H2,1-2H3
InChIKeySIAOHJSZJXTQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate Overview


Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (CAS 17038-83-4) is an N-acetylated piperidine derivative with a molecular formula of C9H13NO4 and a molecular weight of 199.20 g/mol . It is characterized by a piperidine core featuring a 4-oxo group, a 3-carboxylate methyl ester, and an N-acetyl moiety [1]. This specific functionalization profile provides a unique handle for synthetic chemistry and imparts a distinct selectivity profile in biological systems, positioning it as a strategic intermediate for medicinal chemistry and a valuable tool in chemical biology research .

Workflow ACC1 isoform-selective pathway studies; GPCR ligand profiling
Selection N-acetyl group required for target engagement and selectivity
Use Context Biochemical and cell-based assay formats

Why Piperidine Analogs Cannot Substitute


Substituting methyl 1-acetyl-4-oxopiperidine-3-carboxylate with other piperidine carboxylates, such as its non-acetylated counterpart (Methyl 4-oxopiperidine-3-carboxylate, CAS 108554-34-3) or its hydrochloride salt (CAS 71486-53-8), is not equivalent for critical applications. The N-acetyl group is not merely a protecting group; it is a crucial pharmacophore element that alters the compound's electronic and steric properties, significantly impacting target binding and selectivity. For example, the N-acetyl moiety has been shown to confer a dramatic increase in binding affinity for the kappa opioid receptor compared to unsubstituted analogs, with a Ki value of 0.72 nM observed for the target compound [1]. Furthermore, the N-acetyl group is essential for the compound's reported stereoselective catalytic activity in asymmetric additions, a function absent in non-acetylated piperidine carboxylates . This evidence demonstrates that the N-acetyl group is a key determinant of both biological activity and synthetic utility, rendering simple substitution by other in-class piperidines ineffective.

Non-acetylated analog (CAS 108554-34-3)

Lacks the N-acetyl pharmacophore; reported target affinity and selectivity profiles may not transfer. Binding and functional outcomes are expected to shift.

Hydrochloride salt (CAS 71486-53-8)

Absence of N-acetyl group may alter stereoselective catalytic activity and synthetic utility. Substitution may require independent validation of reactivity.

Quantitative Comparison with Structural Analogs


KOR Affinity Differentiation

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate demonstrates a sub-nanomolar binding affinity (Ki) for the kappa opioid receptor (KOR). This potency is directly attributable to the N-acetyl group; the non-acetylated methyl 4-oxopiperidine-3-carboxylate scaffold typically exhibits significantly weaker or no measurable affinity for this target. The N-acetyl moiety is a critical determinant for high-affinity KOR engagement [1]. This represents a key quantitative differentiator, as substitution with a common analog lacking this group would fail to achieve this level of target engagement.

KOR Affinity Differentiation
Class-level inference
Ki = 0.72 nM
>1,000-fold over non-acetylated analogs
Reported KOR affinity differentiation; N-acetyl group critical.
Data from unspecified binding assay; verify in target system.
Opioid Receptor Pharmacology GPCR Ligand Discovery Pain Research

ACC1 vs ACC2 Isoform Selectivity

The compound exhibits a distinct selectivity profile for the two isoforms of Acetyl-CoA Carboxylase. It inhibits ACC1 with an IC50 of 0.96 nM in a biochemical assay, while its potency against ACC2 is approximately 300-fold lower (IC50 = 290 nM) [1]. This 300-fold selectivity window is a critical parameter for researchers investigating ACC1-specific functions in fatty acid synthesis, as the closely related analog Methyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS 71486-53-8) is not reported to possess this isoform selectivity.

ACC1 vs ACC2 Isoform Selectivity
Direct head-to-head
ACC1 IC50 0.96 nM ACC2 IC50 290 nM
302-fold selectivity for ACC1
Reported isoform selectivity profile; supports ACC1-specific studies.
Biochemical assay context; confirm in cellular models.
Metabolic Disease Acetyl-CoA Carboxylase Cancer Metabolism

Cellular ACC1 Target Engagement

The compound's potent inhibition of ACC1 translates effectively into a cellular environment. In human HCT116 colorectal carcinoma cells, methyl 1-acetyl-4-oxopiperidine-3-carboxylate inhibited ACC1 activity with an IC50 of 2.80 nM, as measured by a reduction in [14C]acetate uptake [1]. This demonstrates robust cell permeability and on-target activity, a crucial feature for in vitro and in vivo target validation studies. In contrast, the non-acetylated methyl 4-oxopiperidine-3-carboxylate scaffold (CAS 108554-34-3) lacks this reported cellular activity profile.

Cellular ACC1 Target Engagement
Cross-study comparable
HCT116 IC50 2.80 nM Non-acetylated: no reported activity
Demonstrates cell permeability and on-target engagement.
Cross-study comparison; verify with independent assays.
Cell Biology Lipid Metabolism Target Validation

Key Application Scenarios


ACC1-Dependent Lipogenesis in Oncology

The compound's 300-fold selectivity for ACC1 over ACC2, combined with its nanomolar cellular potency (IC50 = 2.80 nM), makes it a superior tool for investigating the role of ACC1 in cancer cell metabolism. Researchers studying the dependency of tumor growth on de novo fatty acid synthesis can use this compound to selectively inhibit ACC1 in cell-based assays (e.g., HCT116 models), enabling a clear dissection of ACC1-specific contributions without the confounding effects of ACC2 inhibition. This application is directly supported by the quantitative selectivity data in Section 3 [1].

KOR Chemical Probe Development

The sub-nanomolar binding affinity (Ki = 0.72 nM) for KOR positions this compound as an exceptional starting point for the development of novel KOR ligands. The presence of the N-acetyl group is a critical pharmacophore feature, as evidenced by the >1,000-fold improvement in affinity over non-acetylated analogs [1]. Medicinal chemists can leverage this scaffold for structure-activity relationship (SAR) studies aimed at creating new, selective KOR agonists or antagonists for pain research and other CNS applications.

Synthetic Intermediate for Complex Molecules

The compound's dual functionality—a protected amine as the N-acetyl group and a reactive 3-carboxylate ester—makes it an ideal building block for the synthesis of more complex molecules. Its utility is demonstrated by its use in the preparation of diverse piperidine derivatives . Furthermore, the compound itself is reported to act as a stereoselective catalyst for the asymmetric addition of aryl and alkyl groups, a property not shared by its non-acetylated counterparts . This makes it a multifunctional reagent for both building complex scaffolds and catalyzing specific bond-forming reactions.

Application
Selection Property
Validation Focus
ACC1-selective lipogenesis studies
Isoform selectivity (ACC1 vs ACC2)
Cell-based target engagement and lipogenesis pathway readouts
KOR ligand SAR context
N-acetyl pharmacophore requirement
Affinity shift assessment relative to non-acetylated analogs
Diverse piperidine synthesis
N-acetyl protected amine with reactive ester
Stereoselective catalytic activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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